molecular formula C13H9ClF3NO B3034093 4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline CAS No. 1369254-44-3

4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline

Cat. No.: B3034093
CAS No.: 1369254-44-3
M. Wt: 287.66 g/mol
InChI Key: OESZKPAYOWQNHK-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline is a halogenated aniline derivative characterized by a phenoxy linker substituted with a chloro (-Cl) and trifluoromethyl (-CF₃) group at the 4- and 3-positions, respectively. Its molecular formula is C₁₃H₈ClF₃NO, with a molecular weight of 295.66 g/mol (estimated). This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors such as sorafenib analogs, which target Raf and VEGF receptors for cancer therapy . Its structural features—electron-withdrawing substituents (Cl, CF₃) and the phenoxy bridge—enhance binding affinity to biological targets and modulate pharmacokinetic properties .

Properties

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-12-6-5-10(7-11(12)13(15,16)17)19-9-3-1-8(18)2-4-9/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESZKPAYOWQNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with aniline. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in pain and inflammation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy/Aromatic Ring

4-Phenoxy-3-(trifluoromethyl)aniline
  • Structure: Lacks the 4-chloro substituent on the phenoxy ring.
  • Molecular Formula: C₁₃H₁₀F₃NO.
  • Molecular Weight : 253.22 g/mol.
  • Key Data : Purity ≥97%, used in organic synthesis for ureas and amides .
  • Applications : Intermediate in agrochemicals and pharmaceuticals .
3-Chloro-4-(4-chlorophenoxy)aniline
  • Structure: Contains dual chloro groups (3-Cl on aniline, 4-Cl on phenoxy).
  • Molecular Formula: C₁₂H₉Cl₂NO.
  • Molecular Weight : 260.11 g/mol.
  • Key Data : Versatile in synthesizing Schiff bases and heterocyclic compounds .
  • Applications : Research in antifungal and antitumor agents .
4-Chloro-3-(trifluoromethoxy)aniline
  • Structure: Replaces phenoxy with trifluoromethoxy (-OCF₃).
  • Molecular Formula: C₇H₅ClF₃NO.
  • Molecular Weight : 219.57 g/mol.
4-Methoxy-3-(trifluoromethyl)aniline
  • Structure: Methoxy (-OCH₃) replaces phenoxy.
  • Molecular Formula: C₈H₈F₃NO.
  • Molecular Weight : 191.15 g/mol.
  • Key Data : Crystallographic studies confirm planar geometry; used in dye synthesis .

Positional Isomers and Halogenated Analogs

4-Chloro-3-(trifluoromethyl)aniline
  • Structure: Lacks phenoxy linker; substituents directly on the aniline ring.
  • Molecular Formula : C₇H₅ClF₃N.
  • Molecular Weight : 207.57 g/mol.
  • Key Data: Synthesized via Fe nanoparticle-catalyzed reduction (98% yield) .
  • Applications : Precursor for herbicides and anticancer agents .
2-Fluoro-5-(trifluoromethyl)aniline
  • Structure : Fluoro (-F) at 2-position, CF₃ at 5-position.
  • Molecular Formula : C₇H₅F₄N.
  • Molecular Weight : 179.11 g/mol.
  • Key Data : Used in liquid crystal and polymer synthesis .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
4-(4-Cl-3-CF₃-phenoxy)aniline C₁₃H₈ClF₃NO 295.66 4-Cl, 3-CF₃, phenoxy Kinase inhibitors (e.g., sorafenib)
4-Phenoxy-3-CF₃-aniline C₁₃H₁₀F₃NO 253.22 3-CF₃, phenoxy Agrochemical intermediates
3-Cl-4-(4-Cl-phenoxy)aniline C₁₂H₉Cl₂NO 260.11 3-Cl, 4-Cl-phenoxy Antifungal agents
4-Cl-3-OCF₃-aniline C₇H₅ClF₃NO 219.57 4-Cl, 3-OCF₃ Pesticide research
4-Cl-3-CF₃-aniline C₇H₅ClF₃N 207.57 4-Cl, 3-CF₃ Herbicide synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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